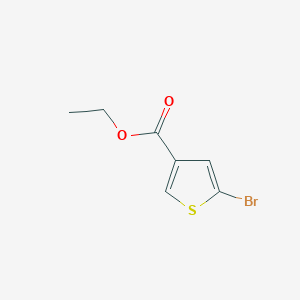

Ethyl 5-bromothiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYMKCLOYODOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571073 | |

| Record name | Ethyl 5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170355-38-1 | |

| Record name | 3-Thiophenecarboxylic acid, 5-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170355-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of Ethyl 5-bromothiophene-3-carboxylate, a key intermediate in organic synthesis. This guide is intended for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering detailed experimental protocols and characterization data to support their work.

Introduction

This compound is a substituted thiophene derivative widely utilized as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom and an ester functional group on the thiophene ring, allows for a variety of chemical transformations. This makes it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The thiophene moiety is a common scaffold in many biologically active compounds, and the bromo- and carboxylate-substituents provide handles for further molecular elaboration through cross-coupling reactions and amide or ester bond formations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of ethyl thiophene-3-carboxylate. The following protocol is a common method for its preparation.[1]

Experimental Protocol

Materials:

-

Ethyl thiophene-3-carboxylate

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Ice

-

Magnesium sulfate (MgSO₄)

-

Heptane

-

Ethyl acetate

Procedure:

-

A solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of dichloromethane is prepared in a suitable reaction vessel and cooled to 0°C using an ice bath.[1]

-

To this cooled solution, 20 g (147 mmol) of aluminum chloride are added portion-wise, ensuring the temperature is maintained at 0°C.[1]

-

The reaction mixture is then allowed to warm to room temperature.[1]

-

A solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane is added to the reaction mixture.[1]

-

The reaction is stirred at room temperature for 50 minutes.[1]

-

Upon completion, the reaction medium is carefully poured into a mixture of water and ice to quench the reaction.[1]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[1]

-

The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is removed under vacuum.[1]

-

The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1 mixture of heptane and ethyl acetate, to yield the final product.[1]

A yield of 9 g (57%) of this compound can be expected from this procedure.[1]

Characterization

The successful synthesis of this compound is confirmed through various analytical techniques to determine its physical and spectroscopic properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 170355-38-1 | [3] |

| Molecular Formula | C₇H₇BrO₂S | [3] |

| Molecular Weight | 235.10 g/mol | [3] |

| Boiling Point | 261.07 °C at 760 mmHg | |

| Density | 1.573 g/cm³ | |

| Storage Temperature | Store under inert gas (nitrogen or Argon) at 2–8 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals for the two protons on the thiophene ring. For the 2-ethylhexyl ester, a singlet is observed at δ 7.83 ppm, corresponding to the proton on the thiophene ring.[4] For the title compound, two doublets would be expected for the two non-equivalent thiophene protons. The ethyl ester group will exhibit a quartet around δ 4.3 ppm for the methylene (-CH₂-) protons and a triplet around δ 1.3 ppm for the methyl (-CH₃) protons.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. For the 2-ethylhexyl ester, the thiophene ring carbons appear in the aromatic region (δ 110-140 ppm), with the carbonyl carbon of the ester appearing further downfield (around δ 162 ppm).[4] Similar shifts are expected for this compound, with the ethyl group carbons appearing upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. Key expected peaks include:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

Bands in the 3100-3000 cm⁻¹ region due to C-H stretching of the thiophene ring.

-

Absorptions in the 1500-1400 cm⁻¹ range from the C=C stretching vibrations within the aromatic thiophene ring.

-

A C-O stretching band for the ester between 1300-1000 cm⁻¹ .

-

A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Exact Mass: The calculated exact mass of this compound is 233.93501 Da .[3]

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 234 and 236.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Role as a Chemical Intermediate

This compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The following diagram illustrates its potential for diversification in organic synthesis.

Caption: Synthetic utility of this compound as an intermediate.

References

Physical and chemical properties of Ethyl 5-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromothiophene-3-carboxylate is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its thiophene core, functionalized with both a bromine atom and an ethyl carboxylate group, offers versatile reactivity for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and development. The strategic positioning of the bromo and ester functionalities makes it a valuable intermediate in the synthesis of agrochemicals and pharmaceutical agents, where the thiophene moiety is a common scaffold.[1][2]

Core Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂S | [3][4] |

| Molecular Weight | 235.10 g/mol | [3] |

| CAS Number | 170355-38-1 | [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Boiling Point | 261.1 ± 20.0 °C at 760 mmHg | [4] |

| Flash Point | 111.7 ± 21.8 °C | [4] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [4] |

| Refractive Index | 1.581 | [4] |

| LogP (octanol/water) | 3.13 | [4] |

| Polar Surface Area (PSA) | 54.54 Ų | [4] |

Computed Properties

| Property | Value | Source |

| Exact Mass | 233.93501 Da | [3] |

| XLogP3 | 2.8 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 54.5 Ų | [3] |

| Heavy Atom Count | 11 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic bromination of ethyl thiophene-3-carboxylate.

Experimental Protocol: Bromination of Ethyl Thiophene-3-carboxylate[1]

-

Materials:

-

Ethyl thiophene-3-carboxylate (10 g, 67 mmol)

-

Aluminum chloride (20 g, 147 mmol)

-

Bromine (4 ml, 73 mmol)

-

Dichloromethane (170 ml total)

-

Water/ice mixture

-

Magnesium sulfate

-

Silica gel for chromatography

-

Heptane/Ethyl acetate mixture (9:1)

-

-

Procedure:

-

A solution of ethyl thiophene-3-carboxylate (10 g) in dichloromethane (160 ml) is cooled to 0°C in an ice bath.

-

Aluminum chloride (20 g) is added portion-wise to the cooled solution, maintaining the temperature at 0°C.

-

The reaction mixture is allowed to warm to room temperature.

-

A solution of bromine (4 ml) in dichloromethane (10 ml) is added to the reaction mixture.

-

The reaction is stirred at room temperature for 50 minutes.

-

The reaction is quenched by pouring the mixture into a water/ice mixture.

-

The product is extracted with dichloromethane.

-

The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is removed under vacuum.

-

The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1 heptane/ethyl acetate mixture.

-

This procedure yields 9 g (57%) of this compound.[1]

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a versatile intermediate due to its two reactive sites: the bromine atom, which can participate in cross-coupling reactions, and the ester group, which can be hydrolyzed or otherwise modified.

-

Building Block: It serves as a key starting material for the synthesis of more complex molecules.[1] Its structure is a precursor for various compounds with potential applications in pharmaceuticals and agrochemicals.[2]

-

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromothiophene-3-carboxylic acid, which is another useful synthetic intermediate.[1][5]

-

Cross-Coupling Reactions: The C-Br bond can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon or carbon-heteroatom bonds. This is a common strategy for elaborating the thiophene core.

Core Reactivity Diagram

Caption: Core reactivity of this compound.

Spectral Data

Safety and Handling

This compound is considered a hazardous chemical. Adherence to safety protocols is essential.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[6][7] Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7] Protect from light.[6]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

First Aid:

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined synthesis and dual functionality make it an important tool for medicinal chemists and material scientists. While its direct biological activity is not the primary focus, its role as a precursor to novel compounds with potential therapeutic or material applications is significant. Proper handling and storage are crucial due to its hazardous nature. The lack of publicly available spectral data underscores the need for thorough analytical characterization in any research or development context.

References

- 1. rsc.org [rsc.org]

- 2. aobchem.com [aobchem.com]

- 3. This compound | C7H7BrO2S | CID 15293216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 170355-38-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 170355-38-1 [chemicalbook.com]

- 6. zenlyms.com [zenlyms.com]

- 7. Ethyl 5-bromothiophene-2-carboxylate | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Analysis and Conformational Landscape of Ethyl 5-bromothiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of ethyl 5-bromothiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines the synthetic protocol, summarizes key structural parameters derived from spectroscopic data and computational modeling, and explores the molecule's preferred conformation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel thiophene-based compounds.

Introduction

Thiophene derivatives are a cornerstone of heterocyclic chemistry, with applications spanning pharmaceuticals, agrochemicals, and organic electronics. The substitution pattern on the thiophene ring dictates the molecule's physicochemical properties and biological activity. This compound, with its bromine atom and ethyl ester group, offers two distinct points for chemical modification, making it a versatile intermediate in organic synthesis. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for rational drug design and the development of new functional materials. This guide details the experimental and computational approaches to characterizing this important molecule.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of ethyl thiophene-3-carboxylate.

Materials:

-

Ethyl thiophene-3-carboxylate

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Ice

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

Heptane

-

Ethyl acetate

Procedure:

-

A solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of dichloromethane is cooled to 0°C.

-

20 g (147 mmol) of aluminum chloride are added portion-wise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature.

-

A solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane is added to the reaction mixture.

-

The reaction is stirred at room temperature for 50 minutes.

-

The reaction is quenched by pouring the mixture into a water and ice mixture.

-

The organic layer is extracted with dichloromethane.

-

The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1 mixture of heptane and ethyl acetate, to yield this compound.

Structural and Spectroscopic Data

Due to the limited availability of direct experimental data for this compound in the public domain, the following tables present a combination of known data for the molecule and estimated values based on closely related structures, such as 2-ethylhexyl 2-bromothiophene-3-carboxylate.

General Properties

| Property | Value |

| CAS Number | 170355-38-1 |

| Molecular Formula | C₇H₇BrO₂S |

| Molecular Weight | 235.10 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

Estimated NMR Spectroscopic Data (in CDCl₃)

The following are estimated chemical shifts (δ) in ppm and coupling constants (J) in Hz, based on data from similar brominated thiophene esters.

¹H NMR:

| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.10 | d | ~1.5 |

| H-4 | ~7.30 | d | ~1.5 |

| -OCH₂CH₃ | ~4.35 | q | ~7.1 |

| -OCH₂CH₃ | ~1.38 | t | ~7.1 |

¹³C NMR:

| Carbon Assignment | Estimated Chemical Shift (ppm) |

| C=O | ~162.5 |

| C-3 | ~135.0 |

| C-5 | ~115.0 |

| C-2 | ~133.0 |

| C-4 | ~128.0 |

| -OCH₂CH₃ | ~61.5 |

| -OCH₂CH₃ | ~14.3 |

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the ethyl ester group relative to the thiophene ring. Rotation around the C3-C(O) single bond is expected to have a relatively low energy barrier. The two most likely planar conformations are the syn and anti conformers, where the carbonyl oxygen is oriented towards or away from the C4 position of the thiophene ring, respectively.

Computational studies on similar aromatic esters suggest that the syn and anti conformers are close in energy, with a slight preference often observed for the conformer that minimizes steric hindrance. In the case of this compound, the steric bulk of the bromine atom at the 5-position is distant from the ester group at the 3-position, suggesting that both conformers may be populated at room temperature. The ethyl group of the ester will also have rotational freedom.

Below is a diagram illustrating a plausible low-energy conformation of the molecule.

Caption: Plausible conformation of this compound.

Logical Workflow for Structural Analysis

The structural elucidation of a molecule like this compound follows a logical progression from synthesis to detailed characterization. The workflow diagram below illustrates these key steps.

Caption: Workflow for the structural analysis of a small molecule.

Conclusion

An In-depth Technical Guide to CAS Number 170355-38-1 and the Bioactive Scaffold of 1-(3-Bromophenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine

Disclaimer: The following document is intended for researchers, scientists, and drug development professionals. The information provided is for technical and informational purposes only. It is crucial to verify information from original research articles and safety data sheets (SDS) before any practical application.

**Executive Summary

This technical guide provides a comprehensive overview of the chemical properties and suppliers of CAS number 170355-38-1, identified as Ethyl 5-bromothiophene-3-carboxylate . A notable discrepancy exists in the initial query, as this CAS number does not correspond to 1-(3-Bromophenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine. Due to the significant biological interest in the 1,2,4-triazole scaffold for drug development, this guide also presents an in-depth analysis of the synthesis, potential biological activities, and relevant experimental protocols for derivatives closely related to 1-(3-Bromophenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine .

Part 1: this compound (CAS: 170355-38-1)

This compound is a heterocyclic building block valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 170355-38-1 | [2] |

| Molecular Formula | C₇H₇BrO₂S | [2] |

| Molecular Weight | 235.10 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 261.07 °C at 760 mmHg | Not specified |

| Density | 1.573 g/cm³ | Not specified |

| Flash Point | 111.692 °C | Not specified |

| Appearance | Colorless to pale yellow liquid | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | Not specified |

Synthesis Protocol

A common synthetic route to this compound involves the bromination of ethyl thiophene-3-carboxylate.

Reaction: Bromination of Ethyl thiophene-3-carboxylate

Reagents and Materials:

-

Ethyl thiophene-3-carboxylate

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Ice

-

Magnesium sulfate (MgSO₄)

-

Heptane

-

Ethyl acetate

Procedure:

-

Dissolve ethyl thiophene-3-carboxylate in dichloromethane and cool the solution to 0°C.

-

Add aluminum chloride portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature.

-

Add a solution of bromine in dichloromethane dropwise.

-

Stir the reaction mixture for approximately 50 minutes at room temperature.

-

Pour the reaction mixture into a water and ice mixture.

-

Extract the product with dichloromethane.

-

Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent under vacuum.

-

Purify the residue by column chromatography on silica gel using a heptane/ethyl acetate mixture as the eluent.

Suppliers

A list of potential suppliers for this compound (CAS: 170355-38-1) is provided below.

| Supplier | Location |

| Sigma-Aldrich | Global |

| Thermo Scientific Chemicals | Global |

| ChemicalBook | China |

| AstaTech (Chengdu) Pharma. Co., Ltd. | China |

| Bide Pharmatech Ltd. | China |

Part 2: 1-(3-Bromophenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine and Related Derivatives

While a specific CAS number for 1-(3-Bromophenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine could not be definitively identified in the public domain, the 1,2,4-triazole-5-amine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1][4][5][6][7][8] This section provides a guide to the synthesis and biological significance of this class of compounds.

Representative Synthesis Protocol

The synthesis of 1,2,4-triazole-5-amine derivatives often involves a multi-step process. A general, representative protocol is outlined below, based on common synthetic strategies for this scaffold.[9][10][11]

General Procedure for the Synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amines:

-

Formation of Thiosemicarbazide Intermediate: A substituted benzoic acid is converted to its corresponding acid hydrazide. The acid hydrazide is then reacted with an appropriate isothiocyanate to yield a thiosemicarbazide derivative.

-

Cyclization to Triazole-thiol: The thiosemicarbazide is cyclized in the presence of a base (e.g., NaOH) to form the 1,2,4-triazole-3-thiol ring.

-

Functionalization (Optional): The thiol group can be further modified, for instance, by alkylation.

-

Formation of Schiff Base and Final Derivatives: The amino group of the triazole can be reacted with various aldehydes to form Schiff bases, which can be further modified.[9]

Biological Activities and Experimental Protocols

Derivatives of 1,2,4-triazole-5-amine have demonstrated significant potential as both anticancer and antimicrobial agents.[1][3][4][5][6][7][8][9][12][13]

Numerous studies have reported the cytotoxic effects of 1,2,4-triazole derivatives against various cancer cell lines.[1][3][7][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3][13]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (1,2,4-triazole derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Reported Anticancer Activity of Related 1,2,4-Triazole Derivatives:

| Compound Class | Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amines | A549, NCI-H460 (Lung Cancer) | 1.09 - 48.01 µM | [3] |

| Substituted[1][4][14]triazoles | HepG2 (Liver), MCF7 (Breast) | 17.69 - 27.09 µM | [1] |

| 1,2,4-triazole-pyridine hybrids | B16F10 (Murine Melanoma) | 41.12 - 61.11 µM | [12] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Hela (Cervical Cancer) | < 12 µM | [13] |

Derivatives of 1,2,4-triazole have also been extensively studied for their antibacterial and antifungal properties.[4][5][6][8][9]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This method is widely used to assess the antimicrobial activity of chemical agents.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Nutrient agar or other suitable growth medium

-

Sterile Petri dishes

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Sterile cork borer

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Reported Antimicrobial Activity of Related 1,2,4-Triazole Derivatives:

| Compound Class | Target Organism(s) | Activity | Reference |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiols | Microsporum gypseum, S. aureus | Strong antifungal and antibacterial activity | [6] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Various bacteria and fungi | Promising antimicrobial activity | [9] |

| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones | Various bacteria and fungi | Good to moderate activity | [5] |

| 5-{[4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine | Various bacteria and fungi | Good to moderate activity | [4] |

Potential Signaling Pathways in Anticancer Activity

While the precise mechanisms of action for many novel 1,2,4-triazole derivatives are still under investigation, some studies suggest that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death).[3]

One study on 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) indicated that it induces apoptosis in lung cancer cells by upregulating pro-apoptotic proteins such as BAX and activating executioner caspases like caspase-3, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase).[3]

Conclusion

This technical guide has provided a detailed overview of this compound (CAS: 170355-38-1), a valuable synthetic intermediate. Furthermore, it has addressed the significant therapeutic potential of the 1,2,4-triazole-5-amine scaffold, which was also part of the initial inquiry. While a specific compound matching the provided name and CAS number could not be concurrently validated, the extensive research into related 1,2,4-triazole derivatives highlights their promise in the development of novel anticancer and antimicrobial agents. The experimental protocols and pathway diagrams included herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H7BrO2S | CID 15293216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of Ethyl 5-bromothiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Ethyl 5-bromothiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide presents a detailed synthesis protocol and an analysis of expected spectroscopic characteristics based on closely related analogues and fundamental principles of spectroscopy.

Spectroscopic Data Analysis

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | ~ 7.9 - 8.1 | d | ~ 1.5 | The proton at position 2 is expected to be a doublet due to coupling with H-4. |

| H-4 | ~ 7.4 - 7.6 | d | ~ 1.5 | The proton at position 4 is expected to be a doublet due to coupling with H-2. |

| -OCH₂CH₃ | ~ 4.2 - 4.4 | q | ~ 7.1 | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons. |

| -OCH₂CH₃ | ~ 1.2 - 1.4 | t | ~ 7.1 | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |

Note: Predicted values are based on the analysis of similar structures and standard NMR correlation tables.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~ 162 - 164 | The carbonyl carbon of the ester group. |

| C-3 | ~ 130 - 132 | The carbon atom to which the carboxylate group is attached. |

| C-5 | ~ 115 - 117 | The carbon atom bonded to the bromine atom. |

| C-2 | ~ 133 - 135 | Aromatic carbon adjacent to the sulfur atom. |

| C-4 | ~ 128 - 130 | Aromatic carbon. |

| -OCH₂CH₃ | ~ 60 - 62 | The methylene carbon of the ethyl group. |

| -OCH₂CH₃ | ~ 14 - 15 | The methyl carbon of the ethyl group. |

Note: Predicted values are based on the analysis of similar structures and standard NMR correlation tables.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 2980 - 2850 | Medium |

| C=O (ester) | 1725 - 1705 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium |

| C-O (ester) | 1300 - 1150 | Strong |

| C-Br | 600 - 500 | Medium-Strong |

Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 234/236 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |

| [M-OCH₂CH₃]⁺ | 189/191 | Loss of the ethoxy group. |

| [M-COOCH₂CH₃]⁺ | 161/163 | Loss of the entire ethyl carboxylate group. |

Note: Predicted values are based on the molecular weight of the compound and common fragmentation patterns for esters.

Experimental Protocols

Synthesis of this compound[1]

A detailed protocol for the synthesis of this compound is outlined below. This procedure involves the bromination of ethyl thiophene-3-carboxylate.

Materials:

-

Ethyl thiophene-3-carboxylate

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Ice

-

Magnesium sulfate (MgSO₄)

-

Heptane

-

Ethyl acetate

Procedure:

-

To a solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of dichloromethane, cooled to 0°C, 20 g (147 mmol) of aluminum chloride are added portion-wise.

-

The reaction mixture is allowed to warm to room temperature.

-

A solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane is then added.

-

The reaction is allowed to proceed for 50 minutes at room temperature.

-

Following the reaction, the mixture is poured into a water and ice mixture and extracted with dichloromethane.

-

The organic phase is dried over magnesium sulfate, filtered, and the solvent is evaporated under vacuum.

-

The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1 mixture of heptane and ethyl acetate, to yield this compound.

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Workflow for the structural confirmation of this compound.

The Evolving Legacy of Substituted Bromothiophenes: A Technical Guide to Their Discovery, Synthesis, and Application

An in-depth exploration of the history, synthetic methodologies, and significance of substituted bromothiophenes in research and drug development, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction

Substituted bromothiophenes represent a cornerstone of heterocyclic chemistry, serving as versatile building blocks in the synthesis of a vast array of functional materials and pharmacologically active compounds. Their unique electronic properties and propensity for further functionalization have cemented their importance in fields ranging from organic electronics to medicinal chemistry. This technical guide provides a detailed overview of the discovery and history of these pivotal compounds, comprehensive experimental protocols for their synthesis, and a summary of their key quantitative properties.

A Rich History: From Coal Tar to Modern Chemistry

The story of substituted bromothiophenes is intrinsically linked to the discovery of their parent heterocycle, thiophene. In 1882, Victor Meyer, while at the University of Zurich, serendipitously discovered thiophene as a contaminant in benzene derived from coal tar.[1] This discovery of a sulfur-containing aromatic compound opened a new frontier in heterocyclic chemistry.

Early investigations by chemists such as Wilhelm Steinkopf laid the foundational understanding of thiophene's reactivity. However, it was the extensive work of Howard D. Hartough in the mid-20th century, particularly his seminal monograph "Thiophene and Its Derivatives," that provided a comprehensive and systematic exploration of this class of compounds. The commercial availability of thiophene from 1945 onward acted as a significant catalyst, accelerating research into its derivatives, including the synthetically crucial brominated forms.[1]

Initially, the synthesis of bromothiophenes was challenging, particularly the preparation of specific isomers. While 2-bromothiophene can be synthesized directly by the partial bromination of thiophene, the 3-bromo isomer cannot be prepared in the same manner.[2][3] Early methods to obtain 3-bromothiophene were often tedious and resulted in low yields, involving the removal of α-bromines from 2,3,5-tribromothiophene using techniques like the Grignard entrainment method or halogen-metal interconversion followed by hydrolysis.[4] A significant advancement came with the development of methods utilizing the selective dehalogenation of polybrominated thiophenes. For instance, refluxing 2,3,5-tribromothiophene with zinc dust in acetic acid provides a more convenient and higher-yielding route to 3-bromothiophene.[4]

Synthetic Methodologies: A Toolkit for Chemists

The synthesis of substituted bromothiophenes has evolved to provide chemists with a diverse toolkit to achieve specific substitution patterns, which is critical for tuning the electronic and steric properties of the resulting molecules.

Direct Bromination

Direct bromination is a common method for introducing bromine onto a thiophene ring. The regioselectivity of this reaction is highly dependent on the directing effects of existing substituents on the ring.

Experimental Protocol: Synthesis of 2-Bromothiophene

This protocol describes the direct bromination of thiophene to yield 2-bromothiophene.

-

Materials: Thiophene, Bromine, Carbon Tetrachloride, Sodium Hydroxide.

-

Procedure:

-

A solution of 1.1 moles of bromine in 300 ml of carbon tetrachloride is added dropwise over 4 hours to a stirred mixture of 1 mole of thiophene in 300 ml of carbon tetrachloride, cooled in an ice bath.

-

After the addition is complete, the solvent is removed.

-

The residue is heated with 15 g of powdered sodium hydroxide for 4 hours on a steam bath with occasional stirring.

-

The solution is decanted from the sodium hydroxide, and the sodium hydroxide is washed with carbon tetrachloride.

-

The combined organic phases are distilled through a column to afford 2-bromothiophene.[5]

-

Synthesis of Specific Isomers

As direct bromination does not yield 3-bromothiophene, alternative strategies are employed.

Experimental Protocol: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene

This method relies on the selective debromination of a polybrominated precursor.

-

Materials: 2,3,5-tribromothiophene, Zinc dust, Acetic acid, Water.

-

Procedure:

-

To a mixture of 55 g of 2,3,5-tribromothiophene, 32 ml of acetic acid, and 100 ml of water, 65 g of zinc dust is added.

-

The mixture, which will become hot, is shaken frequently for the first 30 minutes and then refluxed for 16 hours.

-

The 3-bromothiophene and water are directly distilled from the reaction mixture.[6]

-

Cross-Coupling Reactions

Substituted bromothiophenes are invaluable substrates for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.

Experimental Protocol: General Suzuki-Miyaura Coupling of a Bromothiophene

This generalized protocol outlines the coupling of a bromothiophene with an arylboronic acid.

-

Materials: Bromothiophene derivative (1 equivalent), Arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.5 mol%), Water-Ethanol-Benzene (WEB) solvent mixture (3 mL).

-

Procedure:

-

A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (3 mL) is stirred at room temperature for the appropriate time.

-

The reaction solution is then extracted four times with diethyl ether (4 x 10 mL).

-

The product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate.[7]

-

Quantitative Data of Key Bromothiophenes

The physical and spectroscopic properties of bromothiophenes are crucial for their characterization and application.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | 153.5 | -10 | 1.684 | 1.587 |

| 3-Bromothiophene | C₄H₃BrS | 163.04 | 150-158 | -10 | 1.74 | 1.593 |

| 2,5-Dibromothiophene | C₄H₂Br₂S | 241.94 | 210 | -27 | 2.15 | 1.649 |

| 3,4-Dibromothiophene | C₄H₂Br₂S | 241.94 | 225-227 | 5-6 | 2.146 | 1.654 |

Note: Data compiled from various sources.[2][3][8][9]

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-Bromothiophene | 7.27 (dd, 1H), 7.08 (dd, 1H), 6.95 (dd, 1H) | 128.4, 127.8, 126.2, 111.9 | 3105, 1520, 1418, 1235, 1035, 825, 700 |

| 3-Bromothiophene | 7.30 (dd, 1H), 7.22 (dd, 1H), 7.05 (dd, 1H) | 129.8, 126.8, 122.9, 110.1 | 3100, 1515, 1405, 1210, 1065, 840, 760 |

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.[10][11]

Key Applications and Signaling Pathways

The utility of substituted bromothiophenes is exemplified by their role as precursors to important pharmaceuticals. A prominent example is clopidogrel, an antiplatelet medication used to prevent heart attacks and strokes.[1]

Clopidogrel: A Substituted Thienopyridine Drug

Clopidogrel is a prodrug, meaning it is inactive until it is metabolized in the liver.[12] The thiophene ring is a critical part of its thienopyridine core structure. 2-Bromothiophene is a key starting material in the multi-step synthesis of this life-saving drug.[2]

Signaling Pathway of Clopidogrel

Clopidogrel's mechanism of action involves the irreversible inhibition of the P2Y₁₂ receptor on platelets.[1][6] This blockage prevents adenosine diphosphate (ADP) from binding to the receptor, which in turn inhibits the activation of the glycoprotein IIb/IIIa complex, a crucial step in platelet aggregation.[6]

References

- 1. Clopidogrel - Wikipedia [en.wikipedia.org]

- 2. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 3. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 2-Bromothiophene | 1003-09-4 [chemicalbook.com]

- 9. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]

Molecular weight and formula of Ethyl 5-bromothiophene-3-carboxylate

This guide provides comprehensive information on the chemical properties, synthesis, and analytical consideration of Ethyl 5-bromothiophene-3-carboxylate, a key intermediate in the development of various organic compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Properties and Data

This compound is an important organic reagent used as a building block in organic synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H7BrO2S | PubChem[2] |

| Molecular Weight | 235.10 g/mol | PubChem, Sigma-Aldrich[2][3] |

| CAS Number | 170355-38-1 | PubChem, ChemicalBook[1][2] |

| IUPAC Name | This compound | PubChem[2] |

Experimental Protocols

A representative synthetic protocol for this compound is detailed below. This method is based on the bromination of ethyl thiophene-3-carboxylate.

Synthesis of this compound [1]

-

Materials:

-

Ethyl thiophene-3-carboxylate (10 g, 67 mmol)

-

Aluminum chloride (20 g, 147 mmol)

-

Bromine (4 ml, 73 mmol)

-

Dichloromethane (170 ml total)

-

Water and ice mixture

-

Magnesium sulfate

-

Heptane/Ethyl acetate mixture (9:1) for chromatography

-

-

Procedure:

-

A solution of ethyl thiophene-3-carboxylate (10 g) in dichloromethane (160 ml) is prepared and cooled to 0°C.

-

Aluminum chloride (20 g) is added portion-wise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature.

-

A solution of bromine (4 ml) in dichloromethane (10 ml) is added to the reaction medium.

-

The reaction is allowed to proceed for 50 minutes at room temperature.

-

The reaction is quenched by pouring the mixture into a water and ice mixture.

-

The product is extracted with dichloromethane.

-

The organic phase is dried over magnesium sulfate, filtered, and the solvent is evaporated under vacuum.

-

The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1 heptane/ethyl acetate mixture.

-

This process yields 9 g (57%) of this compound.[1]

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to Ethyl 5-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-bromothiophene-3-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiophene derivative. Its core structure consists of a five-membered aromatic ring containing one sulfur atom, functionalized with a bromine atom at the 5-position and an ethyl carboxylate group at the 3-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 170355-38-1[1] |

| Canonical SMILES | CCOC(=O)C1=CSC(=C1)Br[1] |

| Molecular Formula | C₇H₇BrO₂S[1] |

| Molecular Weight | 235.10 g/mol [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White solid | [2] |

| Melting Point | 93 - 95 °C | [2] |

| Boiling Point | No data available | |

| Solubility | No data available | |

| logP | 2.8 | PubChem |

Synthesis and Purification

A common synthetic route to this compound involves the bromination of ethyl thiophene-3-carboxylate.[3]

Experimental Protocol: Synthesis

Materials:

-

Ethyl thiophene-3-carboxylate

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Water

-

Ice

-

Magnesium sulfate (MgSO₄)

-

Heptane

-

Ethyl acetate

Procedure:

-

Dissolve ethyl thiophene-3-carboxylate in dichloromethane and cool the solution to 0°C.[3]

-

Add aluminum chloride portion-wise to the cooled solution.[3]

-

Warm the reaction mixture to room temperature.[3]

-

Add a solution of bromine in dichloromethane dropwise.[3]

-

Stir the reaction mixture at room temperature for 50 minutes.[3]

-

Pour the reaction mixture into an ice-water mixture and perform a liquid-liquid extraction with dichloromethane.[3]

-

Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure.[3]

Experimental Protocol: Purification

The crude product is purified by column chromatography on silica gel using a heptane/ethyl acetate mixture as the eluent.[3]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the thiophene ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

-

¹³C NMR: The carbon NMR spectrum should display signals for the seven distinct carbon atoms in the molecule, including the carbonyl carbon of the ester, the four carbons of the thiophene ring, and the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum would likely exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group (around 1700-1730 cm⁻¹), as well as C-H and C-S stretching and bending vibrations characteristic of the thiophene ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (235.10 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the bromine atom and the ester functionality. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse substituents at the 5-position of the thiophene ring.[4][5] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further opportunities for molecular elaboration.[3][4]

Thiophene-containing compounds are recognized as privileged structures in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety.[6] Derivatives of thiophene have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9]

Potential as an Antibacterial Agent Precursor

While direct biological activity data for this compound is limited, research on closely related analogs provides valuable insights. For instance, derivatives of 2-ethylhexyl 5-bromothiophene-2-carboxylate have shown promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[10] The proposed mechanism of action involves the inhibition of DNA gyrase, a crucial bacterial enzyme.[10] This suggests that this compound could serve as a valuable scaffold for the development of novel antibacterial agents targeting this pathway.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat.[2] The compound should be used in a well-ventilated area, and inhalation of dust or vapors should be avoided.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in medicinal chemistry is underscored by the broad spectrum of biological activities exhibited by thiophene derivatives. Further investigation into the synthesis of novel analogs based on this scaffold holds significant promise for the discovery of new therapeutic agents, particularly in the area of antibacterial drug development. Researchers and drug development professionals are encouraged to explore the synthetic potential of this compound in their quest for innovative medicines.

References

- 1. This compound | C7H7BrO2S | CID 15293216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 170355-38-1 [chemicalbook.com]

- 4. 5-Bromothiophene-3-carboxylic acid | 100523-84-0 | Benchchem [benchchem.com]

- 5. myuchem.com [myuchem.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journalwjarr.com [journalwjarr.com]

- 10. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Commercial availability and purity of Ethyl 5-bromothiophene-3-carboxylate

An In-depth Technical Guide to Ethyl 5-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis. The document details its commercial availability, purity standards, and relevant experimental protocols. It is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences.

Commercial Availability

This compound (CAS No. 170355-38-1) is readily available from a variety of chemical suppliers. The following table summarizes a selection of vendors and their offerings. Pricing and stock levels are subject to change and should be confirmed directly with the supplier.

| Supplier Name | Purity | Pack Size | Price (USD) | Stock Status |

| Shaanxi Dideu New Materials Co. Ltd.[1] | 99.0% | KG | Inquire | Inquire |

| Huida Pharmaceutical Technology (Shanghai) Co., Ltd.[1] | 98% | kg | Inquire | Inquire |

| AOBChem USA[2] | 95% | 5g | $60.00 | Backordered |

| AOBChem USA[2] | 95% | 10g | $104.00 | Backordered |

| AOBChem USA[2] | 95% | 25g | $240.00 | Backordered |

| AOBChem USA[2] | 95% | 100g | $833.00 | Backordered |

| Zenlyms Tech[3][4] | >96% | 25g | Inquire | Inquire |

Note: A related compound with CAS 13999-39-8 is also listed by some suppliers under a similar name.[3][4]

Purity and Characterization

The purity of commercially available this compound is typically high, often exceeding 95%. Suppliers commonly use Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) to verify the purity and structure of the compound.[5]

| Parameter | Typical Specification | Analysis Method |

| Purity | >95% to 99.0%[1][2] | GC, NMR[5] |

| Appearance | N/A | Visual |

| Molecular Formula | C₇H₇BrO₂S[2] | - |

| Molecular Weight | 235.1 g/mol [6] | - |

Experimental Protocols

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[7][8] Its bromine and ester functionalities allow for a wide range of chemical transformations.

Synthesis of this compound[1]

This protocol describes the bromination of ethyl thiophene-3-carboxylate.

Materials:

-

Ethyl thiophene-3-carboxylate

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

Heptane/Ethyl acetate mixture (9/1)

-

Water

-

Ice

Procedure:

-

Cool a solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of dichloromethane to 0°C.

-

Add 20 g (147 mmol) of aluminum chloride in portions.

-

Warm the reaction medium to room temperature.

-

Add a solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane.

-

Allow the reaction to proceed for 50 minutes at room temperature.

-

Pour the reaction medium into a water and ice mixture and perform an extraction with dichloromethane.

-

Dry the organic phase over magnesium sulfate, filter, and evaporate under vacuum.

-

Purify the resulting residue by chromatography on a silica gel column, eluting with a 9/1 heptane/ethyl acetate mixture.

-

This process yields 9 g (57%) of this compound.[1]

Logical Workflows and Applications

This compound serves as a critical starting material in multi-step synthetic pathways. The presence of both a bromo-substituent and an ester group allows for sequential or orthogonal functionalization, making it a valuable scaffold in drug discovery and materials science.

General Synthetic Utility

The compound's structure is conducive to various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, where the bromine atom acts as a reactive handle.[8][9] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the diversity of accessible derivatives.[1] This versatility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug development.[9]

Caption: Synthetic pathways from this compound.

Experimental Workflow: Synthesis and Purification

The synthesis of this compound involves a series of standard laboratory procedures. The workflow diagram below outlines the key steps from reaction setup to the isolation of the pure product.

References

- 1. This compound | 170355-38-1 [chemicalbook.com]

- 2. aobchem.com [aobchem.com]

- 3. zenlyms.com [zenlyms.com]

- 4. zenlyms.com [zenlyms.com]

- 5. Ethyl 2-Bromothiophene-3-carboxylate | 632325-50-9 | TCI AMERICA [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Cas 170355-38-1,this compound | lookchem [lookchem.com]

- 8. myuchem.com [myuchem.com]

- 9. 5-Bromothiophene-3-carboxylic acid | 100523-84-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Hydrolysis of Ethyl 5-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of ethyl 5-bromothiophene-3-carboxylate to its corresponding carboxylic acid, 5-bromothiophene-3-carboxylic acid. This chemical transformation is a crucial step in the synthesis of various pharmaceutical and functional organic materials, leveraging the versatile reactivity of the halogenated thiophene carboxylic acid scaffold.[1][2][3]

Introduction

5-Bromothiophene-3-carboxylic acid is a valuable intermediate in medicinal chemistry and materials science.[3] The presence of both a bromine atom and a carboxylic acid group on the thiophene ring allows for diverse synthetic modifications. The bromine atom serves as a handle for cross-coupling reactions, while the carboxylic acid can be converted into a variety of other functional groups. The hydrolysis of its ethyl ester is a fundamental step to unmask the carboxylic acid functionality for subsequent chemical transformations. This process, commonly known as saponification, is typically carried out under basic conditions.[4][5]

Reaction Overview

The hydrolysis of this compound is a nucleophilic acyl substitution reaction. A hydroxide ion (from a base like sodium hydroxide or lithium hydroxide) attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidic workup is necessary to protonate the carboxylate salt and isolate the desired carboxylic acid.

Quantitative Data

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Ethyl 5-aminothiophene-3-carboxylate | NaOH | Ethanol/Water | Reflux | 2-6 h | >90 | [6] |

| General Ester | NaOH | 30% aq. solution in MeOH | Reflux | 4 h | 98 | A general procedure with high yield. |

Based on these examples, the hydrolysis of this compound is expected to proceed in high yield under similar conditions.

Experimental Protocols

The following are detailed experimental protocols adapted from general saponification procedures and methodologies for similar substrates.

Protocol 1: Sodium Hydroxide Mediated Hydrolysis

This protocol is adapted from the procedure for the hydrolysis of ethyl 5-aminothiophene-3-carboxylate.[6]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Dissolve the remaining residue in water.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with hydrochloric acid at 0°C until a precipitate is formed.

-

Collect the solid product by filtration.

-

Wash the solid with cold water.

-

Dry the product under vacuum to yield 5-bromothiophene-3-carboxylic acid.

Protocol 2: Lithium Hydroxide Mediated Hydrolysis

Lithium hydroxide is also a common reagent for ester hydrolysis and can sometimes offer advantages in terms of solubility and reactivity.[7]

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in methanol.

-

Add a solution of lithium hydroxide monohydrate (1 equivalent) in a small amount of water.

-

Stir the reaction mixture at room temperature for 30 minutes or until completion as monitored by TLC.

-

Remove the volatiles under vacuum.

-

Dissolve the resulting solid in water and extract three times with ethyl acetate to remove any non-acidic impurities.

-

Adjust the pH of the aqueous phase to ~3 by the dropwise addition of 5N HCl at 0°C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic phase with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the desired 5-bromothiophene-3-carboxylic acid.

Visualizations

Reaction Workflow

References

Methodological & Application

Application Notes and Protocols for the Synthesis of OLED Materials from Ethyl 5-bromothiophene-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel Organic Light-Emitting Diode (OLED) materials derived from Ethyl 5-bromothiophene-3-carboxylate. Thiophene-based compounds are a critical class of materials in the field of organic electronics due to their excellent charge transport properties, high thermal stability, and tunable photophysical characteristics.[1][2] this compound serves as a versatile building block, allowing for the introduction of various functionalities at the 5-position through common cross-coupling reactions, thereby enabling the synthesis of a diverse range of emissive and charge-transporting materials for OLED applications.

Synthetic Strategies

The primary synthetic route for functionalizing this compound is through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds. The most common and effective methods include:

-

Suzuki-Miyaura Coupling: This robust reaction involves the coupling of the bromothiophene derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl moieties, which are common components of OLED materials.

-

Stille Coupling: This reaction utilizes an organotin compound as the coupling partner. It is particularly useful for the synthesis of conjugated polymers and complex molecular architectures.

-

Buchwald-Hartwig Amination: This reaction is employed to form carbon-nitrogen bonds, allowing for the incorporation of nitrogen-containing aromatic heterocycles like carbazoles, which are well-known for their excellent hole-transporting and emissive properties.

These synthetic strategies enable the creation of a wide array of molecular structures, including donor-π-acceptor (D-π-A) systems, where an electron-donating and an electron-accepting group are connected through a π-conjugated thiophene bridge. This molecular design is highly effective for tuning the emission color and efficiency of OLED materials.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the synthesis of Ethyl 5-arylthiophene-3-carboxylate derivatives.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (3 mol%).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.

-

Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

-

Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

General Protocol for Solution-Processed OLED Fabrication

This protocol outlines the general steps for fabricating a multi-layer OLED device using a solution-based approach.

Procedure:

-

Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in a cleaning solution, deionized water, acetone, and isopropanol. Dry the substrates using a stream of nitrogen.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120°C for 15 minutes.

-

Emissive Layer (EML) Deposition: Dissolve the synthesized thiophene-based emissive material in a suitable organic solvent (e.g., chloroform or chlorobenzene) and spin-coat it on top of the HIL. Anneal the substrate to remove the solvent.

-

Electron Transport Layer (ETL) Deposition: Spin-coat a solution of an electron-transporting material (e.g., TPBi) on top of the EML and anneal.

-

Cathode Deposition: Thermally evaporate a layer of Lithium Fluoride (LiF) followed by a layer of Aluminum (Al) under high vacuum to form the cathode.

Data Presentation

The performance of OLEDs is characterized by several key parameters. The following tables summarize the photophysical and electroluminescent properties of representative thiophene-based OLED materials.

Table 1: Photophysical Properties of Thiophene-Based Emissive Materials

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦPL, %) | Reference |

| DMB-TT-TPA | 411 (in THF) | 520 (in THF) | 86 (in THF), 41 (solid state) | [1][2] |

| MOC-1 | 485 (in Chloroform) | 590 (in Chloroform) | 65 | [3] |

| MOC-16 | 460 (in Chloroform) | 530 (in Chloroform) | 78 | [3] |

Table 2: Electroluminescent Performance of OLEDs with Thiophene-Based Emitters

| Emissive Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE, %) | Turn-on Voltage (V) | Reference |

| DMB-TT-TPA | 752 | 10.6 | 6.70 | 4.61 | 2.9 | [2] |

| MOC-1 | 15,800 | 4.5 | 1.8 | 1.5 | 3.5 | [3] |

| MOC-16 | 2,800 | 0.61 | 0.23 | 0.2 | 4.0 | [3] |

Visualizations

Synthetic Pathway

References

Application Notes and Protocols: Ethyl 5-bromothiophene-3-carboxylate in Organic Photovoltaic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 5-bromothiophene-3-carboxylate as a key building block in the synthesis of conjugated polymers for organic photovoltaic (OPV) applications. The inclusion of the electron-withdrawing carboxylate group at the 3-position of the thiophene ring is a strategic approach to modulate the electronic properties of the resulting polymers, aiming to enhance the performance of OPV devices.

The primary role of the thiophene-3-carboxylate moiety is to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer backbone.[1] This deeper HOMO level is advantageous for achieving a higher open-circuit voltage (Voc), a critical parameter for the overall power conversion efficiency (PCE) of a solar cell.

This document outlines the synthetic strategies, detailed experimental protocols, and performance data of representative polymers derived from precursors structurally related to this compound.

Synthetic Pathways

The synthesis of donor-acceptor (D-A) copolymers is a widely adopted strategy in the design of high-performance OPV materials. In this context, monomers derived from this compound can act as either part of the donor or acceptor unit, although it is more commonly incorporated as a modifier to the donor unit to tune its electronic properties. The primary polymerization methods employed are palladium-catalyzed cross-coupling reactions such as Stille and Suzuki coupling.

To be used in these polymerization reactions, the monofunctional this compound needs to be converted into a bifunctional monomer. This typically involves the introduction of a second reactive group, such as a stannyl or boronic acid/ester group, at the 5-position of the thiophene ring.

Experimental Protocols

The following are generalized protocols for the synthesis of monomers and their subsequent polymerization. These protocols are based on established literature procedures for similar thiophene derivatives.

2.1. Protocol for Monomer Synthesis: Stille Coupling Precursor

This protocol describes the synthesis of a stannylated thiophene monomer from this compound.

Materials:

-

This compound

-

Hexabutylditin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

In a dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add hexabutylditin (1.2 eq) to the solution.

-

Add Pd(PPh₃)₄ (0.05 eq) as the catalyst.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the stannylated monomer.

2.2. Protocol for Polymerization: Stille Cross-Coupling

This protocol details the copolymerization of the stannylated thiophene monomer with a dibrominated comonomer. A similar procedure has been reported for the polymerization of ethyl-2,5-dibromothiophen-3-carboxylate with a bis(stannyl) compound.

Materials:

-

Stannylated thiophene monomer (from protocol 2.1)

-

Dibromo-comonomer (e.g., a dibrominated benzodithiophene derivative)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene or Chlorobenzene

-

Methanol

-

Soxhlet extraction apparatus

Procedure:

-

In a dried Schlenk flask under an argon atmosphere, dissolve the stannylated thiophene monomer (1.0 eq) and the dibromo-comonomer (1.0 eq) in anhydrous toluene.

-